molecular formula C14H19NOS B5140956 1-[2-(methylthio)benzoyl]azepane

1-[2-(methylthio)benzoyl]azepane

Cat. No.: B5140956
M. Wt: 249.37 g/mol
InChI Key: KRASWPURGOIEOT-UHFFFAOYSA-N
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Description

1-[2-(Methylthio)benzoyl]azepane is a heterocyclic compound featuring a seven-membered azepane ring substituted with a 2-(methylthio)benzoyl group. The methylthio group may enhance lipophilicity and influence electronic properties, impacting receptor binding or metabolic stability.

Properties

IUPAC Name

azepan-1-yl-(2-methylsulfanylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NOS/c1-17-13-9-5-4-8-12(13)14(16)15-10-6-2-3-7-11-15/h4-5,8-9H,2-3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRASWPURGOIEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azepane Derivatives with Varied Substituents

1-Methylazepane (C₇H₁₅N; MW: 113.204)
  • Structure : A simple azepane derivative with a methyl group directly attached to the nitrogen atom.
  • Key Differences: Lacks the benzoyl and methylthio functional groups, resulting in significantly lower molecular complexity.
1-[4-(Trifluoromethyl)benzoyl]azepane (C₁₄H₁₄F₃NO; MW: 313.52)
  • Structure : Features a para-trifluoromethyl (-CF₃) substituent on the benzoyl ring instead of ortho-methylthio.
  • Steric Profile: The ortho-SMe group in the target compound introduces steric hindrance near the azepane ring, which may restrict rotational freedom or receptor access .
U-2: (5R)-1-[4-(Allyloxy)-5-vinylpyrimidin-2-yl]-5-methyl-4-[5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl]-1,4-diazepane
  • Structure : A diazepane (six-membered ring) with a benzoyl group substituted with a triazole moiety.
  • Key Differences :
    • Ring Size : Diazepane (6-membered) vs. azepane (7-membered), which affects conformational flexibility and binding pocket compatibility.
    • Functional Groups : The triazole group enables hydrogen bonding, whereas the methylthio group in the target compound prioritizes hydrophobic interactions .

Compounds with Methylthio Functional Groups

Propane, 2-methyl-2-(methylthio)- (C₅H₁₀S; CAS: 6163-64-0)
  • Structure : A branched alkane with a methylthio group.
  • Key Differences : Lacks aromatic and heterocyclic components, limiting utility in complex molecular interactions. However, the methylthio group’s stability in this compound suggests that the ortho-SMe group in the target may resist oxidation under physiological conditions .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Notable Properties
1-[2-(Methylthio)benzoyl]azepane C₁₄H₁₇NOS 263.36 (calc.) Ortho-SMe, benzoyl, azepane Not available High lipophilicity, steric bulk
1-Methylazepane C₇H₁₅N 113.20 N-methyl, azepane 1192-95-6 Low complexity, high volatility
1-[4-(Trifluoromethyl)benzoyl]azepane C₁₄H₁₄F₃NO 313.52 Para-CF₃, benzoyl, azepane EN300-761303 Electron-deficient aromatic ring
U-2 (Patent Compound) C₂₈H₃₂N₆O₂ 508.63 Diazepane, triazole, benzoyl Not available Hydrogen bonding capability

Q & A

What are the optimal synthetic routes for 1-[2-(methylthio)benzoyl]azepane, and how can reaction conditions be systematically optimized?

Basic Research Focus
The synthesis of this compound requires careful selection of precursors and reaction conditions. A retrosynthetic approach using AI-powered tools (e.g., Template_relevance models) can predict feasible routes by analyzing analogous compounds like 1-(2-thienylsulfonyl)azepane, where thienylsulfonyl chloride is reacted with azepane derivatives under controlled conditions . Optimization involves:

  • Catalyst screening : Evaluate palladium, nickel, or copper catalysts for coupling reactions, as seen in benzoxazepine synthesis .
  • Temperature/pressure gradients : Use factorial design to test parameters (e.g., 60–120°C, 1–5 atm) .
  • Solvent polarity : Compare yields in polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) .

How can researchers characterize the structural and electronic properties of this compound?

Basic Research Focus
Characterization methodologies include:

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR shifts to confirm the azepane ring conformation and benzoyl-thioether linkage, as demonstrated for 2-(2-methoxyphenyl)-1-(7-thienyl-thiazepan-4-yl)ethanone .
  • Mass spectrometry (MS) : Use high-resolution MS to verify molecular weight (e.g., [M+H]+^+ peak at m/z 263.12) .
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions, similar to benzothiazine derivatives .

What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in biological assays?

Advanced Research Focus
SAR analysis requires:

  • Functional group modulation : Compare analogs (e.g., replacing methylthio with sulfonyl or fluorobenzoyl groups) to assess antimicrobial or receptor-binding activity, as in 1-[(4-bromothiophen-2-yl)methyl]azepane studies .
  • Docking simulations : Map the compound’s interaction with targets (e.g., kinases, GPCRs) using software like AutoDock, referencing DFT-based models for similar azepane derivatives .
  • Data normalization : Address assay variability by including positive/negative controls, as in quasi-experimental designs .

How should researchers resolve contradictions in biological activity data across different studies?

Advanced Research Focus
Contradictory results may arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Replication studies : Repeat experiments across multiple labs, as emphasized in pharmacological research .
  • HPLC purity validation : Ensure >95% purity via reverse-phase chromatography, critical for bioactive compounds like 1-(2-fluorobenzoyl)-1,4-diazepane .
  • Meta-analysis : Pool data from PubChem and Reaxys to identify trends in IC50_{50} values or cytotoxicity .

What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

Advanced Research Focus
Leverage in silico tools to predict:

  • ADMET profiles : Use SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions .
  • Molecular dynamics (MD) : Simulate binding stability with targets over 100 ns trajectories, as applied to benzoxazepine derivatives .
  • QSAR models : Train algorithms on azepane-containing datasets to correlate substituents (e.g., methylthio vs. nitro groups) with solubility .

What experimental design principles are critical for scaling up synthesis without compromising yield?

Methodological Focus
Adopt factorial design to optimize multi-variable processes:

  • DOE (Design of Experiments) : Test interactions between catalyst loading (5–20 mol%), temperature, and stirring rate .
  • Continuous flow systems : Enhance reproducibility for intermediates like 7-(thiophen-2-yl)-1,4-thiazepane, reducing batch variability .
  • In-line analytics : Implement FTIR or Raman spectroscopy for real-time monitoring .

How can researchers validate the mechanistic pathway of this compound in catalytic reactions?

Advanced Research Focus
Mechanistic validation involves:

  • Isotopic labeling : Track 13C^{13}C-labeled intermediates via MS/MS, as used in aziridine synthesis .
  • Kinetic isotope effects (KIE) : Compare kH/kDk_H/k_D ratios to identify rate-determining steps .
  • DFT calculations : Map energy profiles for key transitions states, referencing benzothiazine studies .

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